N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable target in medicinal chemistry.
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide can be achieved through various synthetic routes. One common method involves the trifluoromethylation of organic compounds, which can be performed using different reagents and conditions . Industrial production methods often utilize large-scale trifluoromethylation processes to ensure the efficient synthesis of this compound .
Chemical Reactions Analysis
N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoromethyl ketones and radical intermediates . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of fluorinated pharmacons . In biology and medicine, it has shown potential as an antimicrobial agent, particularly against antibiotic-resistant Gram-positive bacteria . Additionally, it is used in the development of materials with enhanced stability and bioavailability .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioavailability, allowing it to effectively inhibit the growth of bacteria and prevent the development of biofilms .
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide can be compared with other trifluoromethyl-containing compounds, such as trifluoromethyl ketones and trifluoromethylated aromatic compounds . These compounds share similar properties, such as enhanced stability and bioavailability, but differ in their specific applications and mechanisms of action. The unique combination of the methoxyphenyl and trifluoromethylphenyl groups in this compound sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2S/c1-22-13-7-5-12(6-8-13)20-15(21)10-23-14-4-2-3-11(9-14)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZLSSOVJUJTJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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